molecular formula C19H22N2O3 B2993119 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine CAS No. 887459-35-0

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine

Cat. No.: B2993119
CAS No.: 887459-35-0
M. Wt: 326.396
InChI Key: CQQQAWCBSZGQHK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzoyl group and a phenyl group. Its unique structure lends itself to a variety of chemical reactions and applications, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 2,3-dimethoxybenzoic acid with piperazine and phenyl derivatives. One common method involves the conversion of 2,3-dimethoxybenzoic acid to its corresponding acyl chloride using reagents such as thionyl chloride. The acyl chloride is then reacted with 4-phenylpiperazine in the presence of a base like triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . The antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth.

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQQAWCBSZGQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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